(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one
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Description
(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Scientific Research Applications
Helical Twist and Square Planar Complexes
One study focused on a compound closely related to the one of interest, involving a helically twisted synthetic organic molecule that, upon hydrogenation and methylation, yields complexes with palladium (II). These complexes are notable for their square planar configuration and discernible helical twists. This research highlights the potential of such compounds in developing novel metal complexes with unique geometrical properties, relevant for catalysis and material science applications (Drew et al., 2007).
Structural Diversity through Alkylation and Ring Closure
Another investigation demonstrated the use of a ketonic Mannich base derived from a related compound for generating a structurally diverse library of compounds through alkylation and ring closure reactions. This research showcases the compound's utility in synthetic organic chemistry, particularly in creating a wide array of heterocyclic compounds with potential applications in drug discovery and development (Roman, 2013).
Antibacterial Activity of Metal Complexes
Further research into metal complexes of compounds similar to the one of interest has revealed antibacterial properties. Specifically, copper (II), cobalt (II), and nickel (II) complexes have been synthesized and shown to exhibit enhanced antimicrobial activity compared to the free ligand. This suggests potential applications in developing new antibacterial agents and contributes to the ongoing search for novel antimicrobial compounds (Tharmaraj et al., 2009).
Synthesis and Theoretical Studies
Another study focused on the synthesis and characterization of novel pyranopyrazoles, providing insight into their electronic structures through theoretical studies. This research underscores the compound's relevance in the field of molecular electronics and organic semiconductors, where understanding the electronic properties is crucial for designing materials with specific functionalities (Al-Amiery et al., 2012).
properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-8-12(2)19(17-11)15(10-18(3)4)16(21)13-6-5-7-14(9-13)20(22)23/h5-10H,1-4H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREOIQFVTZZEMH-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1/C(=C\N(C)C)/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665982 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one |
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